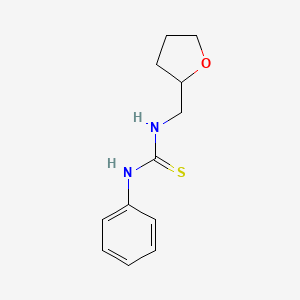

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea is a novel compound belonging to the thiourea class, characterized by its unique structural features that include a tetrahydrofuran moiety. This compound has garnered attention due to its diverse biological activities, which may have implications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₀N₂O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The tetrahydrofuran ring contributes to its solubility and reactivity, making it a suitable candidate for various biological applications.

Anticancer Properties

Thioureas have been studied for their potential anticancer activities. Research indicates that compounds with similar structures can inhibit specific proteins involved in cancer progression. For instance, certain thiourea derivatives have shown inhibitory effects on the B-cell lymphoma 6 (BCL6) protein, which plays a role in tumorigenesis.

Table 1: Comparison of Anticancer Activities of Thiourea Derivatives

| Compound Name | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| 1-(Phenyl)-3-(methyl)thiourea | 16.23 | Inhibition of cell proliferation |

| 1-(Pyridin-4-yl)-3-(methyl)thiourea | 23.30 | Targeting specific signaling pathways |

| This compound | TBD | Potential binding to protein pockets |

Antimicrobial Activity

The antimicrobial properties of thioureas have also been documented. Studies suggest that compounds like this compound may exhibit antibacterial and antifungal activities, making them candidates for pharmaceutical applications in treating infections .

Case Study: Antimicrobial Screening

In a study assessing various thiourea derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative treatment option .

The mechanisms by which thioureas exert their biological effects often involve interactions with biological targets such as enzymes and receptors. For example, molecular docking studies have shown that this compound can bind effectively to protein pockets involved in cell signaling pathways, potentially altering cellular responses .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of phenyl isocyanate with tetrahydrofuran derivatives. Variations in the substituents on the thiourea backbone can lead to different biological activity profiles.

Table 2: Structural Variants of Thioureas and Their Activities

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| 1-(Thiazol-2-yl)-3-(methyl)thiourea | Contains a thiazole ring | Antimicrobial properties |

| 1-(Cyclopentyl)-3-(methyl)thiourea | Features a cyclopentane ring | Potential use in drug delivery systems |

科学的研究の応用

Medicinal Chemistry

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea has been investigated for its potential antiviral properties. A study highlighted its effectiveness against Venezuelan equine encephalitis virus (VEEV), where it demonstrated significant antiviral activity in vitro. The compound's thiourea core was crucial for maintaining antiviral efficacy, leading to the development of various analogs with enhanced activity against different viral strains .

Organocatalysis

Thioureas are known for their role as organocatalysts in various chemical reactions. Research has shown that this compound can mediate reactions such as the aza-Henry reaction, demonstrating high yields and enantioselectivity. The compound's hydrophobic nature allows for improved reaction conditions and product yields compared to traditional catalysts .

Case Study: Aza-Henry Reaction

In a systematic study comparing different thiourea catalysts, this compound achieved a yield of 76% with an enantiomeric excess (ee) of 90% for the desired product. This performance was comparable to other well-established thiourea catalysts, indicating its potential as an effective organocatalyst .

Material Sciences

The unique structural features of this compound lend themselves to applications in material sciences, particularly in the development of coatings and polymers. The compound's ability to form strong intermolecular interactions can be harnessed to create materials with enhanced durability and chemical resistance.

Potential Applications:

- Protective coatings for industrial surfaces.

- Additives in polymer formulations to enhance mechanical properties.

Comparative Analysis of Thiourea Derivatives

To better understand the efficacy of this compound compared to other thiourea derivatives, the following table summarizes key findings from recent studies:

| Compound | Antiviral Activity (IC₅₀) | Organocatalytic Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| 1-Phenyl-3-(tetrahydrofuran)thiourea | >25 μM | 76 | 90 |

| SRI-33394 | <10 μM | 70 | 85 |

| Conventional Thiourea Catalyst | N/A | <15 | N/A |

特性

IUPAC Name |

1-(oxolan-2-ylmethyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTZABANHATOHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=S)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386633 |

Source

|

| Record name | 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309942-73-2 |

Source

|

| Record name | 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。